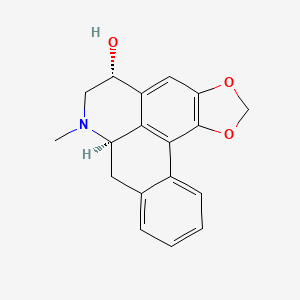
Episteporphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Episteporphine is a naturally occurring alkaloid belonging to the aporphine class of compounds It is known for its complex molecular structure and potential biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of episteporphine involves several steps, starting from simpler precursor molecules. One common method involves the oxidative photocyclization of a-hydroxylated benzylisoquinoline, followed by O-acetylation to yield oxoaporphine. This intermediate can then be converted to this compound through a series of reactions, including reduction with lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of vanadium oxytrichloride (VOCl3) as an oxidizing agent has been reported to be effective in the oxidative coupling of phenolic tetrahydrobenzylisoquinolines, leading to the formation of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Episteporphine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like vanadium oxytrichloride.
Reduction: Reduction of this compound can be achieved using lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Vanadium oxytrichloride (VOCl3) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Various alkylating agents under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-alkylated and O-acetylated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other complex alkaloids.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of episteporphine involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with neurotransmitter receptors and ion channels .
Vergleich Mit ähnlichen Verbindungen
Episteporphine is structurally similar to other aporphine alkaloids, such as boldine and thaliporphine. it is unique in its specific substitution pattern and biological activities. Compared to boldine, this compound has a different oxidation state and functional groups, which may contribute to its distinct pharmacological properties .
List of Similar Compounds
- Boldine
- Thaliporphine
- Ocokryptine
- Bisnorthalphenine
Eigenschaften
CAS-Nummer |
56688-64-3 |
|---|---|
Molekularformel |
C18H17NO3 |
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
(9R,12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-9-ol |
InChI |
InChI=1S/C18H17NO3/c1-19-8-14(20)12-7-15-18(22-9-21-15)17-11-5-3-2-4-10(11)6-13(19)16(12)17/h2-5,7,13-14,20H,6,8-9H2,1H3/t13-,14+/m1/s1 |
InChI-Schlüssel |
RCKNRLRYLSSRKX-KGLIPLIRSA-N |
Isomerische SMILES |
CN1C[C@@H](C2=CC3=C(C4=C2[C@H]1CC5=CC=CC=C54)OCO3)O |
Kanonische SMILES |
CN1CC(C2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-Fluorophenyl)decyl]imidazole;nitric acid](/img/structure/B14624184.png)
![4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one](/img/structure/B14624185.png)


![2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14624211.png)
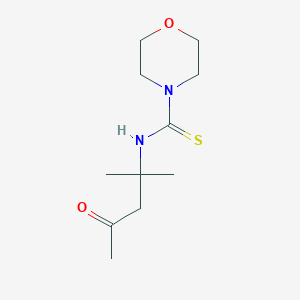
![Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy-](/img/structure/B14624233.png)

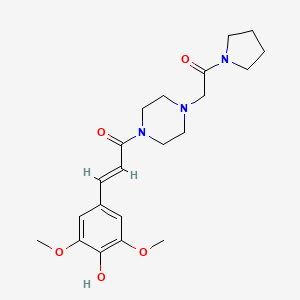
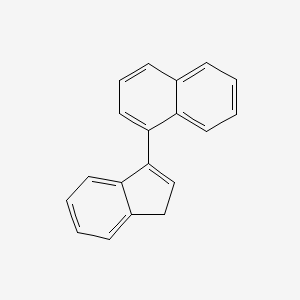
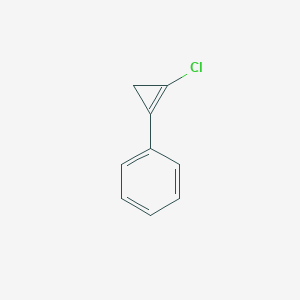
![Bis[2-(2,4-dinitroanilino)ethyl] butanedioate](/img/structure/B14624276.png)
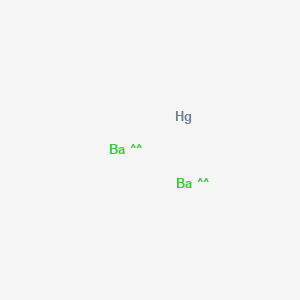
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14624289.png)
